molecular formula C22H19ClN4O2S B3397513 N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021219-61-3

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3397513
CAS No.: 1021219-61-3
M. Wt: 438.9 g/mol
InChI Key: NBIRORMLMRIXLQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide linker at position 3. The chloro and methoxy substituents influence electronic properties and steric interactions, making this compound a candidate for targeted biological studies .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-14-3-5-15(6-4-14)18-12-19-22(24-9-10-27(19)26-18)30-13-21(28)25-16-7-8-20(29-2)17(23)11-16/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIRORMLMRIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN4O2S
  • CAS Number : 1021228-74-9
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrazine core, a chloromethylphenyl group, and a methoxyphenyl substituent. The presence of sulfur in the thioacetamide moiety enhances its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It has the potential to block or modulate receptor activity, which can influence cellular signaling pathways.
  • DNA Interaction : The compound's structure allows it to bind to DNA, potentially disrupting replication or transcription processes.

Anticancer Activity

Several studies have evaluated the anticancer properties of related pyrazole derivatives, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Assays :
    • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For instance, derivatives exhibited IC50 values ranging from 10 µM to 25 µM in these assays .
  • Mechanisms of Action :
    • Studies indicated that these compounds induce apoptosis in cancer cells through caspase activation. For example, certain pyrazole derivatives were found to activate caspases 3 and 9, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) :
    • Research has demonstrated that modifications on the phenyl rings significantly affect the anticancer potency. Substituents such as methoxy and chloro groups enhance activity against specific cancer types .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been explored:

  • Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Data Summary

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerA54910Apoptosis via caspase activation
AnticancerMCF715DNA interaction
Anti-inflammatoryRAW 264.720Cytokine inhibition

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study by Dawood et al. (2013) synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin .
  • Mechanistic Insights : Research conducted by Alam et al. (2020) focused on the apoptotic mechanisms induced by thiadiazole derivatives similar to this compound, revealing critical pathways involving caspase activation .

Comparison with Similar Compounds

Core Structural Modifications

The pyrazolo[1,5-a]pyrazine scaffold is critical for activity. Analogs with variations in the heterocyclic core or substituent positions exhibit distinct properties:

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., from ) replace the pyrazine ring with a pyrimidinone system, reducing aromaticity and altering hydrogen-bonding capacity .

Substituent Variations

Key analogs and their substituent-driven differences:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight Bioactivity Notes
N-(3-Chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide Pyrazolo[1,5-a]pyrazine 3-Cl,4-OCH₃ (phenyl); 4-CH₃ (pyrazine) ~443.9* Data limited; structural focus
N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (G420-0189) Pyrazolo[1,5-a]pyrazine 3-CN (phenyl); 4-CH₃ (pyrazine) 399.47 Higher polarity due to cyano group
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (G420-0502) Pyrazolo[1,5-a]pyrazine 4-F (pyrazine); 3-OCH₃ (phenyl) 408.45 Enhanced metabolic stability
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide () Pyrazolo[1,5-a]pyrazine 4-Cl (pyrazine); 3-SCH₃ (phenyl) ~462.0* Increased lipophilicity

*Calculated based on molecular formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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